Cas no 51769-38-1 (4-chloro-2-hydrazinyl-1,3-benzothiazole)

4-chloro-2-hydrazinyl-1,3-benzothiazole structure
51769-38-1 structure
Product name:4-chloro-2-hydrazinyl-1,3-benzothiazole
CAS No:51769-38-1
MF:C7H6ClN3S
MW:199.660638332367
MDL:MFCD04448798
CID:361449
PubChem ID:2049837

4-chloro-2-hydrazinyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Benzothiazolone, 4-chloro-, hydrazone
    • (4-chloro-1,3-benzothiazol-2-yl)hydrazine
    • (4-Chloro-benzothiazol-2-yl)-hydrazine
    • 4-chloro-2(3H)-benzothiazolone hydrazone
    • 4-chloro-2-hydrazinyl-1,3-benzothiazole
    • 4-chlorobenzothiazole-2-ylhydrazine
    • AC1M1H8B
    • CHEMBL1241452
    • CTK1G4101
    • DTXSID30365937
    • F1908-0008
    • BB 0246098
    • SCHEMBL2139042
    • AKOS000428238
    • EN300-214100
    • SMR000237117
    • MLS000724910
    • VS-02089
    • 4-chloro-2-hydrazinylbenzo[d]thiazole
    • (4-Chlorobenzothiazol-2-yl)hydrazine
    • 2(3H)-Benzothiazolone,4-chloro-,hydrazone(9ci)
    • (4-chlorobenzothiazol-2-yl)-hydrazine
    • HMS2522E21
    • BCA76938
    • 4-chloro-2-hydrazinobenzothiazole
    • 51769-38-1
    • MDL: MFCD04448798
    • Inchi: InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
    • InChI Key: VATAQQYXLCOZEX-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)Cl)N=C(NN)S2

Computed Properties

  • Exact Mass: 198.99728
  • Monoisotopic Mass: 198.9970961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • PSA: 50.41

4-chloro-2-hydrazinyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM279066-1g
4-Chloro-2-hydrazinylbenzo[d]thiazole
51769-38-1 95%
1g
$299 2021-06-17
Chemenu
CM279066-10g
4-Chloro-2-hydrazinylbenzo[d]thiazole
51769-38-1 95%
10g
$935 2021-06-17
Life Chemicals
F1908-0008-0.25g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 90%
0.25g
$180.0 2023-09-07
Life Chemicals
F1908-0008-0.5g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 90%
0.5g
$316.0 2023-09-07
Life Chemicals
F1908-0008-1g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 90%
1g
$556.0 2023-09-07
Enamine
EN300-214100-0.05g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 95%
0.05g
$612.0 2023-11-13
Enamine
EN300-214100-0.5g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 95%
0.5g
$699.0 2023-11-13
Chemenu
CM279066-1g
4-Chloro-2-hydrazinylbenzo[d]thiazole
51769-38-1 95%
1g
$*** 2023-05-30
Enamine
EN300-214100-10g
4-chloro-2-hydrazinyl-1,3-benzothiazole
51769-38-1 95%
10g
$3131.0 2023-11-13
A2B Chem LLC
AG22841-1g
4-Chloro-2-hydrazinylbenzo[d]thiazole
51769-38-1 90%
1g
$1170.00 2024-04-19

Additional information on 4-chloro-2-hydrazinyl-1,3-benzothiazole

Introduction to 4-chloro-2-hydrazinyl-1,3-benzothiazole (CAS No. 51769-38-1)

4-chloro-2-hydrazinyl-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 51769-38-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a scaffold that is widely recognized for its biological activity and versatility in drug design. The presence of both chloro and hydrazinyl substituents in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of a chloro group at the 4-position and a hydrazinyl group at the 2-position further modulates the pharmacological profile of this compound, making it an attractive candidate for further derivatization and development into novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new derivatives of benzothiazole-based compounds due to their demonstrated efficacy in preclinical studies. The hydrazinyl moiety, in particular, has been shown to enhance binding affinity to biological targets by forming coordinate bonds with metal ions or participating in hydrogen bonding interactions. This feature makes 4-chloro-2-hydrazinyl-1,3-benzothiazole a promising building block for designing small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The chloro substituent at the 4-position can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse pharmacophores. This flexibility has enabled researchers to generate libraries of analogs with tailored biological activities.

Moreover, the hydrazinyl group can participate in Schiff base formation, leading to the creation of stable metal complexes that exhibit enhanced bioavailability and targeted delivery systems. Such complexes have shown promise in overcoming drug resistance mechanisms associated with certain cancers. The synthesis of these complexes often involves reaction between 4-chloro-2-hydrazinyl-1,3-benzothiazole and transition metal salts, resulting in coordination polymers or nanoparticles with potential therapeutic applications.

The compound's structural features also make it amenable to investigation as an antimicrobial agent. Antibiotic resistance is a growing global health concern, prompting researchers to explore novel chemical entities that can disrupt bacterial biofilms or inhibit essential metabolic pathways. The benzothiazole scaffold has been reported to interact with bacterial DNA gyrase and topoisomerases, enzymes critical for bacterial replication. The chloro and hydrazinyl groups may contribute to binding affinity by engaging in hydrophobic interactions or polar contacts within the target enzyme's active site.

Recent advances in computational chemistry have facilitated the virtual screening of large compound libraries to identify hits with high potential for biological activity. 4-chloro-2-hydrazinyl-1,3-benzothiazole has been utilized as a query molecule in such screens due to its known pharmacophoric features. High-throughput virtual screening (HTVS) combined with molecular docking studies has revealed several derivatives with improved potency against bacterial pathogens and cancer cell lines compared to parent compounds.

In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The ability to functionalize benzothiazole derivatives with electron-withdrawing groups like chloro allows for the tuning of electronic properties in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored incorporating 4-chloro-2-hydrazinyl-1,3-benzothiazole into π-conjugated systems to enhance charge transport properties, which is crucial for developing efficient optoelectronic devices.

The synthesis of 4-chloro-2-hydrazinyl-1,3-benzothiazole typically involves multi-step organic reactions starting from commercially available precursors such as 2-aminothiophene-3-carboxylic acid or 2-aminothiophene-3-methanol. Key steps include halogenation followed by hydrazination under controlled conditions to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient routes, including catalytic processes that minimize waste and improve yields.

The compound's stability under various storage conditions is another critical factor influencing its utility in research and industrial applications. Studies have demonstrated that 4-chloro-2-hydrazinyl-1,3-benzothiazole remains stable when stored at room temperature under inert atmospheres but may degrade upon exposure to moisture or light. Proper handling protocols are essential to maintain its integrity during synthetic transformations or when used as an intermediate.

Evaluation of toxicity profiles is an integral part of assessing any new chemical entity before it can be considered for clinical development. Preliminary toxicology studies on 4-chloro-2-hydrazinyl-1,3-benzothiazole have indicated low acute toxicity when administered orally or intraperitoneally in animal models. However, long-term studies are necessary to fully characterize any potential chronic health risks associated with exposure.

The growing interest in green chemistry principles has also influenced how this compound is synthesized and utilized. Researchers are increasingly adopting solvent-free reactions or using biodegradable solvents alongside catalytic methods that reduce energy consumption and environmental impact. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.

In conclusion,4-chloro-2-hydrazinyl-1,3-benzothiazole (CAS No. 51769-38-1) represents a versatile chemical entity with significant potential across multiple disciplines including medicinal chemistry,materials science,and nanotechnology。 Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases while also serving as a valuable material component in advanced technologies。 Continued research into its derivatives will likely uncover even broader applications,solidifying its importance as both an academic subject and industrial asset。

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